2-(Hydroxyiminomethyl)quinolin-8-ol
Description
2-(Hydroxyiminomethyl)quinolin-8-ol is an 8-hydroxyquinoline derivative featuring a hydroxyiminomethyl (-CH=N-OH) substituent at the 2-position. This oxime-functionalized compound combines the metal-chelating properties of the 8-hydroxyquinoline core with the electron-withdrawing and hydrogen-bonding capabilities of the imine and hydroxyl groups. While direct data on this compound are sparse in the provided evidence, comparisons with structurally similar analogs (e.g., 2-amino, 2-iminomethyl, and 2-styryl derivatives) reveal critical trends in fluorescence, biological activity, and coordination chemistry.
Properties
IUPAC Name |
2-(hydroxyiminomethyl)quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-3-1-2-7-4-5-8(6-11-14)12-10(7)9/h1-6,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVCYMRHAGWXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Fluorescence Properties
Substituents at the 2-position of 8-hydroxyquinoline significantly alter photophysical behavior:
- Parent 8-hydroxyquinoline (8-HQ): Serves as a benchmark with known fluorescence in the blue-green range.
- 2-Substituted Derivatives: 2-[2-(9-Ethyl-9H-carbazol-2-yl)-vinyl]-quinolin-8-ol: Exhibits a red-shifted emission (vs. 8-HQ) and extended fluorescence lifetime (~100 ns in benzene) due to π-conjugation extension . Inference for 2-(Hydroxyiminomethyl)quinolin-8-ol: The electron-withdrawing -CH=N-OH group likely induces a red shift comparable to carbazolylvinyl derivatives, though exact wavelengths require experimental validation.
Table 1: Fluorescence Properties of 2-Substituted 8-Hydroxyquinoline Derivatives
Antifungal Activity
- 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (Compound 8): Demonstrates antifungal activity surpassing fluconazole, attributed to the hydroxylated phenylimino group’s polarity and hydrogen-bonding capacity .
- Inference for 2-(Hydroxyiminomethyl)quinolin-8-ol: The oxime group (-CH=N-OH) may enhance antifungal potency through similar mechanisms but with reduced steric bulk compared to aryl-substituted analogs.
Antitumor Activity
- 2-(Pyridin-2-ylamino)-quinolin-8-ol: Disrupts uPAR/integrin interactions, inhibiting ERK signaling and tumor metastasis .
- Metal Complexes (Cu, Ni): Derivatives like 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol form complexes with potent cytotoxicity against cancer cells (e.g., IC₅₀ = 3.2–8.7 μM for HeLa) .
- Zn²⁺).
Table 3: Metal Complexation Properties
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